N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, sulfonamide group, and dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of catalysts such as dimethylaminopyridine (DMAP) and solvents like anhydrous dichloromethane. The mixture is cooled to 0°C, and reagents like EDCI.HCl are added under nitrogen protection. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization using dichloromethane-ethyl acetate are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Shares a similar dimethoxyphenyl moiety but differs in the acetamide group.
3,4-Dimethoxyphenethylamine: A simpler compound with a similar phenethylamine structure.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of a pyrimidine ring and sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3O6S |
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Molecular Weight |
355.37 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O6S/c1-22-10-4-3-9(7-11(10)23-2)5-6-16-24(20,21)12-8-15-14(19)17-13(12)18/h3-4,7-8,16H,5-6H2,1-2H3,(H2,15,17,18,19) |
InChI Key |
SIYJDQKBTDSRML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O)OC |
Origin of Product |
United States |
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